molecular formula C22H16N6S2 B1244343 4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B1244343
M. Wt: 428.5 g/mol
InChI Key: XUABPJVSOFIUNS-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,3-diphenyl-4-pyrazolyl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized for specific binding interactions studies. For instance, Nayak and Poojary (2019) synthesized a related compound and studied its docking with human prostaglandin reductase, providing insights into its inhibitory action (Nayak & Poojary, 2019).

Antibacterial and Anti-Inflammatory Properties

  • Some derivatives of this compound have been investigated for their antibacterial and anti-inflammatory properties. For example, Kate et al. (2018) reported the synthesis of similar compounds and evaluated them for antibacterial, anti-inflammatory, and antioxidant activities (Kate et al., 2018).

Pharmacological Studies

  • These compounds have been examined for their potential pharmacological applications. Isloor, Kalluraya, and Shetty (2009) synthesized new derivatives and assessed their antibacterial and antifungal activity, finding some to exhibit significant antimicrobial activity (Isloor, Kalluraya, & Shetty, 2009).

Antiviral Activity

Structural Analysis

  • Structural studies of these compounds have been conducted to understand their molecular properties. Artime et al. (2018) performed a structural study of triazole derivatives, including X-ray diffraction analysis (Artime et al., 2018).

Antioxidant and Analgesic Activities

  • Karrouchi et al. (2016) reported on the synthesis of Schiff bases of triazole derivatives containing a pyrazole moiety, which were screened for in vivo analgesic and in vitro antioxidant activities (Karrouchi et al., 2016).

Docking Studies and Antibacterial Activity

  • Nayak and Poojary (2020) synthesized derivatives and performed in silico docking studies. They also assessed the antibacterial activity of these compounds against various pathogens (Nayak & Poojary, 2020).

Synthesis and Antimicrobial Activities

  • Bektaş et al. (2007) synthesized novel triazole derivatives and tested them for antimicrobial activities, finding some to possess good or moderate activities (Bektaş et al., 2007).

X-Ray Crystal Structure and Theoretical Study

  • Wawrzycka-Gorczyca and Siwek (2011) conducted a study on the crystal structure and theoretical properties of a related compound, comparing its structure with aromatic analogs (Wawrzycka-Gorczyca & Siwek, 2011).

Spectroscopic Characterization and Biological Evaluation

  • Pillai et al. (2019) synthesized Schiff bases containing triazole and pyrazole rings, characterizing them spectroscopically and evaluating their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).

Properties

Molecular Formula

C22H16N6S2

Molecular Weight

428.5 g/mol

IUPAC Name

4-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H16N6S2/c29-22-25-24-21(19-12-7-13-30-19)28(22)23-14-17-15-27(18-10-5-2-6-11-18)26-20(17)16-8-3-1-4-9-16/h1-15H,(H,25,29)/b23-14+

InChI Key

XUABPJVSOFIUNS-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/N3C(=NNC3=S)C4=CC=CS4)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NN3C(=NNC3=S)C4=CC=CS4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NN3C(=NNC3=S)C4=CC=CS4)C5=CC=CC=C5

solubility

0.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
Reactant of Route 2
4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
Reactant of Route 3
4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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